

Physicochemical properties of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride

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Compound of Interest

Compound Name: (3,3-Difluoropiperidin-4-yl)methanol hydrochloride

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An In-Depth Technical Guide to the Physicochemical Characterization of **(3,3-Difluoropiperidin-4-yl)methanol hydrochloride**

Foreword: The Strategic Imperative of Early Physicochemical Profiling

In modern drug discovery, the mantra "fail early, fail cheap" has never been more relevant. The journey from a promising hit to a viable clinical candidate is fraught with attrition, much of it due to suboptimal physicochemical properties that lead to poor pharmacokinetics and insurmountable formulation challenges.[1] A comprehensive understanding of a molecule's fundamental characteristics—its solubility, stability, ionization, and lipophilicity—is not merely a data-gathering exercise; it is the cornerstone of rational drug design and risk mitigation.[2][3]

This guide provides a detailed framework for the thorough physicochemical characterization of **(3,3-Difluoropiperidin-4-yl)methanol hydrochloride** (CAS: 1783945-29-8), a molecule featuring a gem-difluorinated piperidine scaffold. The strategic incorporation of fluorine, particularly the difluoromethylene (CF₂) group, is a widely used tactic in medicinal chemistry to modulate key properties such as metabolic stability, pK_a, and binding affinity.[4][5] This document is structured not as a static data sheet, but as a dynamic experimental strategy, guiding researchers through the causality of experimental choices and the interpretation of results in a drug development context.

Section 1: Identity, Purity, and Solid-State Characterization

Before embarking on detailed property assessment, the identity and purity of the supplied material must be unequivocally confirmed. This foundational step ensures the integrity of all subsequent data.

Structural Confirmation and Purity Assessment

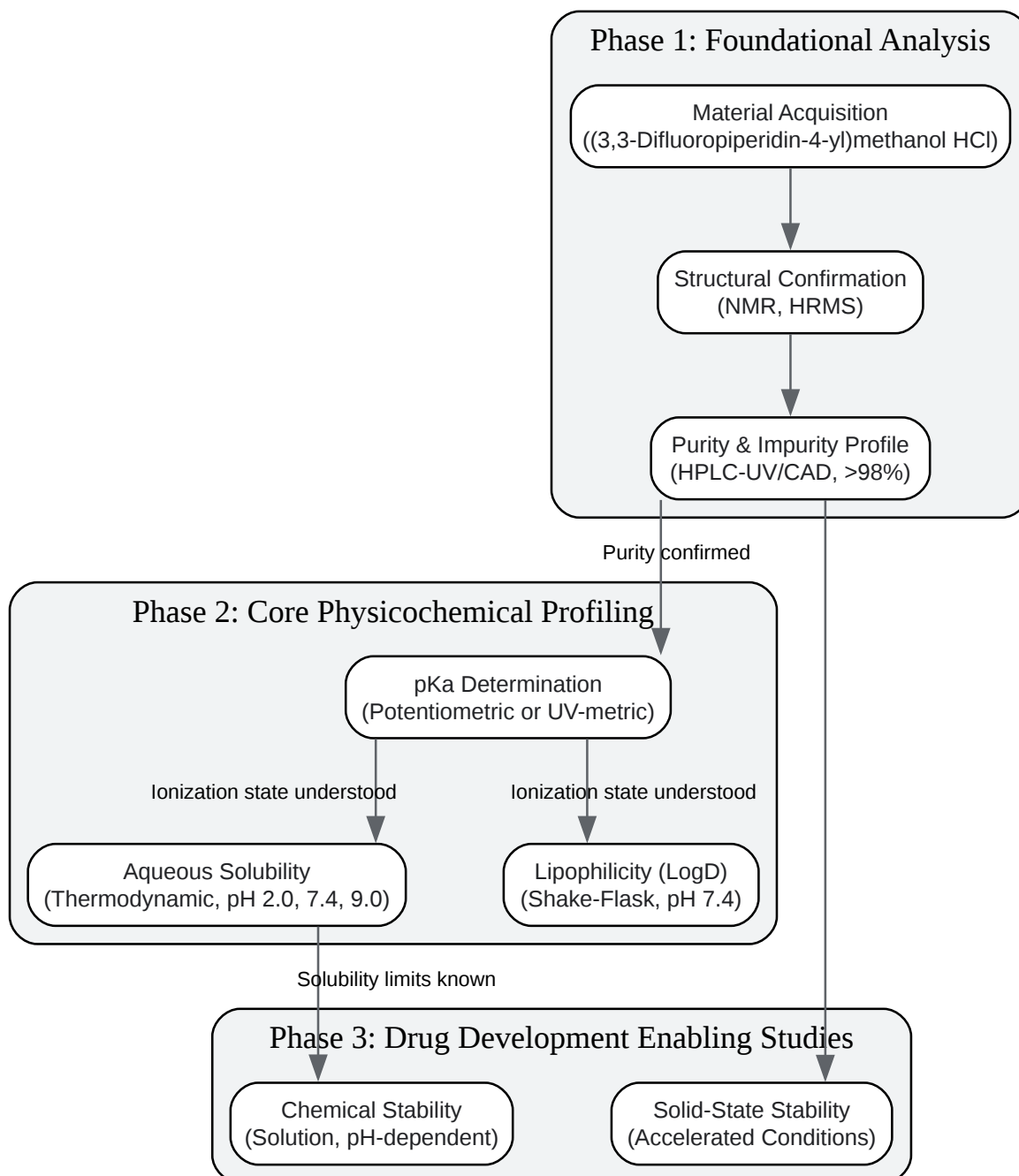
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To confirm the proton skeleton, including the presence of the hydroxymethyl group and the piperidine ring protons.
 - ^{13}C NMR: To verify the carbon framework, paying special attention to the characteristic triplet caused by C-F coupling for the C3 carbon.
 - ^{19}F NMR: Essential for confirming the presence and chemical environment of the fluorine atoms.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the free base ($\text{C}_6\text{H}_{11}\text{F}_2\text{NO}$, Calculated Exact Mass: 151.0808)[6], providing definitive confirmation of the molecular formula.
- Purity Analysis (HPLC-UV/CAD): A robust, stability-indicating HPLC method should be developed. A purity level of $\geq 98\%$ is recommended for definitive physicochemical studies.

Solid-State Properties

- Melting Point: Determination via differential scanning calorimetry (DSC) provides the melting point and can reveal information about crystallinity and potential polymorphs.
- Hygroscopicity: The tendency of the hydrochloride salt to absorb atmospheric moisture should be assessed by storing samples under various relative humidity (RH) conditions (e.g., 25°C/60% RH, 40°C/75% RH) and monitoring weight changes over time.

Section 2: The Characterization Workflow: A Step-by-Step Guide

The following workflow provides a logical sequence for characterizing the compound, where initial identity confirmation precedes the determination of key physicochemical parameters.



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Caption: A logical workflow for the physicochemical characterization of a novel API.

Section 3: Experimental Protocols and Data Interpretation

This section details the methodologies for determining the most critical physicochemical properties that govern a drug's behavior.

Ionization Constant (pKa)

Importance: The pKa dictates the charge state of a molecule at a given pH.[7] For (3,3-Difluoropiperidin-4-yl)methanol, the basicity of the piperidine nitrogen is the key parameter, influencing solubility, permeability, and target binding. The electron-withdrawing gem-difluoro group at the adjacent C3 position is expected to lower the pKa compared to an unsubstituted piperidine (pKa ~11).

Experimental Protocol (Potentiometric Titration):[8][9]

- Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture (if solubility is low).
- Titration: Place the solution in a thermostatted vessel (25°C or 37°C) and monitor the pH with a calibrated electrode.
- Titrant Addition: Add standardized 0.1 M HCl in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and volume of titrant added.
- Data Analysis: Plot the pH versus the volume of titrant. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[9][10] Alternatively, the first derivative of the curve can be plotted to determine the equivalence point more precisely.

Aqueous Solubility

Importance: Aqueous solubility is a prerequisite for absorption.[11] Poor solubility is a major hurdle in oral drug development.[2][3] Determining solubility at different pH values is critical,

especially for an ionizable compound, to anticipate its behavior in the gastrointestinal tract.

Experimental Protocol (Thermodynamic Shake-Flask Method):[\[12\]](#)[\[13\]](#)

- Buffer Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2 for the stomach, pH 4.5 and pH 6.8 for the intestine).[\[13\]](#)
- Sample Preparation: Add an excess amount of the solid compound to vials containing a known volume (e.g., 1 mL) of each buffer. Ensure a visible amount of solid remains to guarantee saturation. Prepare in triplicate.[\[14\]](#)
- Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.[\[12\]](#)[\[14\]](#)
- Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.[\[14\]](#)
- Quantification: Carefully remove an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using the previously developed validated HPLC-UV method.[\[12\]](#)

Lipophilicity (LogD)

Importance: Lipophilicity, or the preference of a compound for a lipid versus an aqueous environment, is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance.[\[15\]](#)[\[16\]](#) For ionizable molecules, the distribution coefficient (LogD) at a specific pH (typically 7.4 for physiological relevance) is the most important parameter.[\[17\]](#)

Experimental Protocol (Shake-Flask Method at pH 7.4):[\[18\]](#)[\[19\]](#)

- Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing and allowing the phases to separate.
- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known volume of the pre-saturated PBS (e.g., 1 mL) and pre-saturated 1-octanol (e.g., 1 mL).

- Equilibration: Vigorously mix the vials for a set period (e.g., 1 hour) to facilitate partitioning between the two phases.[\[17\]](#)
- Phase Separation: Centrifuge the vials to ensure a clean separation of the aqueous and octanol layers.
- Quantification: Analyze the concentration of the compound in both the aqueous and octanol phases by HPLC-UV or LC-MS/MS.
- Calculation: Calculate LogD_{7.4} using the formula: $\text{LogD}_{7.4} = \log_{10}([\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}})$.[\[16\]](#)

Chemical Stability

Importance: Chemical stability determines a compound's shelf-life and its viability under physiological conditions.[\[20\]](#)[\[21\]](#) Stability testing identifies degradation pathways and ensures that the API remains intact and safe over time.[\[22\]](#)

Experimental Protocol (Solution Stability):

- Stock Solution: Prepare a stock solution of the compound in a solvent like acetonitrile or DMSO.
- Incubation: Dilute the stock solution into aqueous buffers at different pH values (e.g., 1.2, 7.4, 9.0) to a final concentration of ~10 µM.
- Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
- Analysis: Immediately analyze the aliquots using the stability-indicating HPLC method to determine the percentage of the parent compound remaining. The appearance of new peaks would indicate degradation products.
- Forced Degradation: Conduct stress testing under more aggressive conditions (e.g., strong acid, strong base, oxidation with H₂O₂, light exposure) to identify potential degradation products and validate the analytical method's ability to detect them.[\[23\]](#)

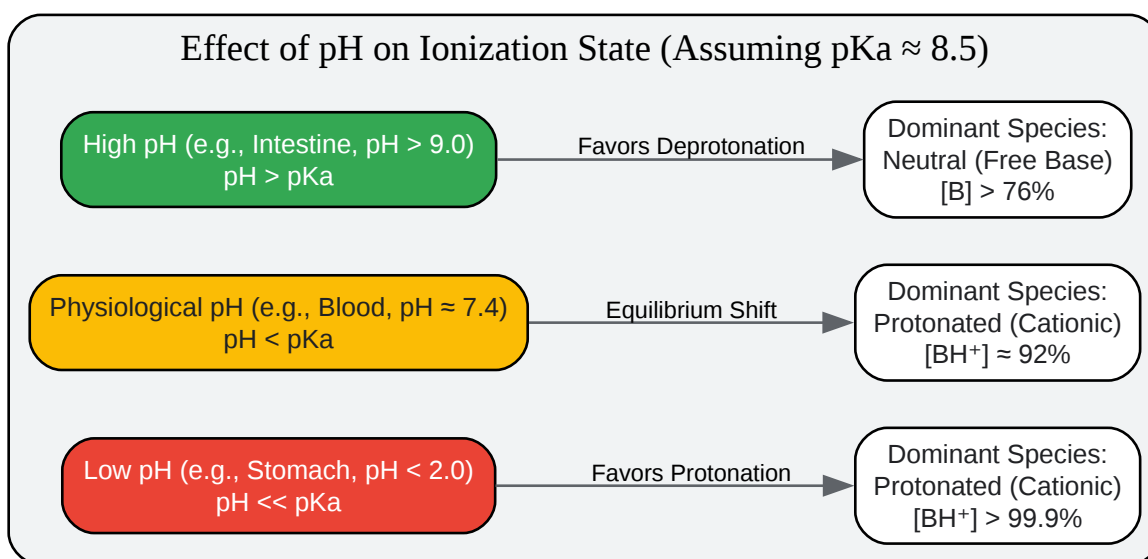
Section 4: Data Synthesis and Expected Profile

The data obtained from the described experiments should be compiled for a clear overview. Below is a table summarizing the expected physicochemical profile for a molecule of this class.

Property	Parameter	Expected Value/Result	Implication for Drug Development
Identity	Molecular Formula	C ₆ H ₁₂ ClF ₂ NO	Confirmed
Molecular Weight	187.61 g/mol [24] [25]	Confirmed	
Purity	HPLC-UV	>98%	Suitable for development studies
Ionization	pKa (Piperidine N)	8.0 - 9.5	Predominantly ionized at physiological pH, aiding solubility.
Solubility	Thermodynamic (pH 1.2)	High (>1 mg/mL)	Good solubility expected in the stomach.
Thermodynamic (pH 7.4)	Moderate (50-500 µg/mL)	Solubility may be pH-dependent; sufficient for absorption.	
Lipophilicity	LogD at pH 7.4	0.5 - 2.0	Balanced lipophilicity, favorable for permeability without excessive protein binding.
Stability	Solution (pH 7.4, 37°C)	>95% remaining after 24h	Stable under physiological conditions.

Section 5: Relationship Between pH, pKa, and Ionization

Understanding the ionization state is crucial. For a basic compound like (3,3-Difluoropiperidin-4-yl)methanol, its charge state is governed by the Henderson-Hasselbalch equation. The diagram below illustrates this relationship.



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Caption: Ionization profile of a basic compound relative to environmental pH.

Conclusion

This technical guide outlines a comprehensive and logically structured strategy for the full physicochemical characterization of **(3,3-Difluoropiperidin-4-yl)methanol hydrochloride**. By systematically executing these protocols, researchers and drug development professionals can build a robust data package. This package is essential for making informed decisions, identifying potential development liabilities early, and ultimately increasing the probability of successfully advancing a promising molecule toward clinical evaluation. The insights gained from this profiling are fundamental to formulation design, pharmacokinetic modeling, and the overall strategic direction of a drug discovery project.

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